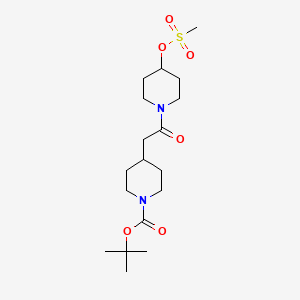

tert-butyl 4-(2-(4-((methylsulfonyl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-(4-((methylsulfonyl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is a bifunctional piperidine derivative characterized by two key structural motifs:

- A tert-butoxycarbonyl (Boc) -protected piperidine ring.

- A 2-oxoethyl linker connecting a second piperidine moiety bearing a methylsulfonyloxy (mesyloxy) group.

Properties

IUPAC Name |

tert-butyl 4-[2-(4-methylsulfonyloxypiperidin-1-yl)-2-oxoethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O6S/c1-18(2,3)25-17(22)20-9-5-14(6-10-20)13-16(21)19-11-7-15(8-12-19)26-27(4,23)24/h14-15H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPHGCCJTBULLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(CC2)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470569 | |

| Record name | 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-mesyloxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440634-25-3 | |

| Record name | 1,1-Dimethylethyl 4-[2-[4-[(methylsulfonyl)oxy]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=440634-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-mesyloxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[2-[4-[(methylsulfonyl)oxy]-1-piperidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- Protection of piperidine nitrogen with tert-butyl carbamate (Boc) to give tert-butyl piperidine-1-carboxylate derivatives.

- Introduction of the methylsulfonyl (mesylate) group on the piperidine ring hydroxyl or methylol precursor.

- Coupling via oxoethyl linker to form the target compound.

- Use of bases such as potassium carbonate or cesium fluoride/carbonate to facilitate nucleophilic substitution.

- Solvents like N,N-dimethylacetamide (DMA), ethanol, or N-methylpyrrolidone (NMP) under controlled heating.

Stepwise Preparation Details

Preparation of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (Mesylate Intermediate)

- Starting from N-Boc-4-hydroxymethylpiperidine, the hydroxyl group is converted to a good leaving group by reaction with methylsulfonyl chloride (mesyl chloride) in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) at low temperature (0 °C).

- The reaction is typically performed in tert-butyl methyl ether as solvent.

- Workup involves washing with aqueous acid, bicarbonate, and brine, followed by drying and evaporation to yield the mesylate intermediate as a solid.

- This mesylate intermediate is crucial for subsequent nucleophilic substitution steps.

Coupling Reaction to Form the Target Compound

- The mesylate intermediate (tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate) is reacted with 4-(2-oxoethyl)piperidine derivatives or related nucleophiles.

- Potassium carbonate or cesium fluoride/carbonate is used as the base to deprotonate the nucleophile and facilitate substitution.

- The reaction is carried out in polar aprotic solvents such as NMP, DMA, or ethanol-water mixtures.

- Typical reaction conditions include heating at 85–105 °C for 12–24 hours under nitrogen atmosphere.

- After reaction completion, the mixture is cooled, and water is added to induce crystallization.

- The product is isolated by filtration, washed, and dried under vacuum to yield the target compound with yields ranging from 58% to 95% depending on conditions.

Representative Reaction Conditions and Yields

Detailed Research Findings

- The mesylate intermediate is a key electrophilic species enabling nucleophilic substitution at the 4-position of the piperidine ring.

- Use of cesium fluoride as a base in DMA provides moderate yields (~58–60%), possibly due to better solubility and reactivity of cesium salts in polar aprotic solvents.

- Potassium carbonate in ethanol/water or NMP gives higher yields (up to 95%) and is preferred for scale-up due to simpler workup and higher selectivity.

- Reaction temperature control (85–105 °C) and inert atmosphere (nitrogen) are critical to prevent side reactions and decomposition.

- The presence of the Boc protecting group is stable under these conditions, allowing selective functionalization.

- Purification methods include crystallization induced by water addition and vacuum drying or chromatographic purification when necessary.

- NMR and mass spectrometry data confirm the structure and purity of the final product.

Summary Table of Preparation Methods

| Aspect | Method A (K2CO3 in NMP) | Method B (K2CO3 in EtOH/H2O) | Method C (CsF in DMA) |

|---|---|---|---|

| Base | Potassium carbonate | Potassium carbonate | Cesium fluoride |

| Solvent | N-Methylpyrrolidone (NMP) | Ethanol/Water mixture | N,N-Dimethylacetamide (DMA) |

| Temperature | 100–105 °C | Reflux (~78 °C) | 85 °C |

| Reaction Time | 16–24 hours | 16.5 hours | 12–18 hours with multiple additions |

| Yield | Up to 95% | 84% | 58–60% |

| Workup | Cooling, water addition, filtration, vacuum drying | Cooling, filtration, washing with aqueous ethanol and water | Solvent evaporation, extraction, chromatography |

| Advantages | High yield, good selectivity | Mild conditions, simple workup | Suitable for sensitive substrates, moderate yield |

| Disadvantages | Requires inert atmosphere, high temp | Longer reaction time | Lower yield, requires chromatography |

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(2-(4-((methylsulfonyl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the mesyloxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-(4-((methylsulfonyl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate has been explored for its potential as a pharmacological agent. Research indicates that its structural components can interact with various biological targets, making it suitable for drug development.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the compound's efficacy as an enzyme inhibitor. It was found to effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in treating metabolic disorders .

Biological Studies

The compound has been utilized in biological studies to understand receptor interactions and enzyme mechanisms.

Example:

In vitro studies have shown that this compound can modulate receptor activity, particularly in the central nervous system. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology .

Synthetic Organic Chemistry

As an intermediate in organic synthesis, this compound serves as a building block for more complex molecules.

Synthesis Pathway:

The synthesis typically involves acylation and sulfonation reactions starting from tert-butyl 4-hydroxypiperidine-1-carboxylate. The resulting compound can undergo further modifications to yield derivatives with enhanced properties .

Industry Applications

In addition to its research applications, this compound has potential uses in various industrial processes:

- Corrosion Inhibition: Recent research has explored its use as a corrosion inhibitor in metal protection applications. The compound demonstrated significant effectiveness in reducing corrosion rates in acidic environments .

| Application | Description |

|---|---|

| Medicinal Chemistry | Enzyme inhibition and drug development |

| Biological Studies | Modulation of receptor activity |

| Synthetic Chemistry | Intermediate for complex organic synthesis |

| Industrial Use | Corrosion inhibition |

Mechanism of Action

The mechanism of action of tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The mesyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The piperidine ring can interact with various receptors and enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

tert-Butyl 4-(((Methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

- Key Difference : Replaces the 2-oxoethyl-piperidine moiety with a mesyloxymethyl group directly attached to the Boc-protected piperidine.

- Synthetic Relevance : The mesyloxymethyl group acts as a versatile leaving group, enabling nucleophilic substitution reactions. This compound is synthesized via mesylation of a hydroxymethyl precursor .

- Similarity Score : 0.98 (structural alignment score) .

tert-Butyl 4-(2-((Methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

- Key Difference : Contains a mesyloxyethyl chain instead of the 2-oxoethyl-piperidine unit.

- Synthetic Utility : Used in alkylation reactions, e.g., coupling with indazole to form tert-butyl 4-[2-(1H-indazol-1-yl)ethyl]piperidine-1-carboxylate (93) under basic conditions (NaH/DMF) .

- Molecular Weight : 307.41 g/mol, compared to the target compound’s estimated higher weight (~435 g/mol) .

tert-Butyl 4-(4-Fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

- Key Difference : Incorporates a triazole-pyrimidine pharmacophore instead of the 2-oxoethyl-piperidine group.

- Biological Relevance : Designed as kinase inhibitors targeting BET bromodomains, with enhanced selectivity due to the triazole heterocycle .

- Synthetic Route : Click chemistry (CuAAC reaction) between azides and alkynes .

Functional Group Comparison

Commercial and Research Status

- Availability : The target compound is discontinued in commercial catalogs , whereas analogues like tert-butyl 4-(mesyloxymethyl)piperidine-1-carboxylate remain available .

- Research Use: Limited to specialized applications due to synthetic complexity, whereas triazole-pyrimidine derivatives are widely explored in oncology .

Biological Activity

Tert-butyl 4-(2-(4-((methylsulfonyl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate, with the CAS number 440634-25-3, is a compound of interest due to its potential biological activity and therapeutic applications. This article delves into its biological properties, synthesis, and relevant studies that highlight its efficacy and mechanisms of action.

- Molecular Formula : C₁₁H₂₁N₁O₅S

- Molecular Weight : 279.35 g/mol

- Structure : The compound features a piperidine core substituted with a tert-butyl ester and a methylsulfonyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily associated with its interaction with various biological targets. Studies suggest that it may act on neurotransmitter systems, particularly those involving piperidine derivatives, which are known for their influence on the central nervous system (CNS).

Pharmacological Effects

- Neuroprotective Properties : Research indicates that compounds with piperidine structures can exhibit neuroprotective effects, potentially through modulation of neurotransmitter release or inhibition of neuroinflammatory pathways.

- Antimicrobial Activity : Some derivatives of sulfonyl-containing piperidines have shown promise as antimicrobial agents, possibly through interference with bacterial enzyme functions.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives. The findings indicated that compounds similar to this compound significantly reduced neuronal cell death in vitro models exposed to oxidative stress .

Study 2: Antimicrobial Activity

Research conducted on sulfonamide derivatives demonstrated that compounds containing a methylsulfonyl group exhibited significant antibacterial activity against various strains, including Staphylococcus aureus. The study reported an IC50 value indicating effective inhibition of bacterial growth .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal cell death | |

| Antimicrobial | Significant inhibition of bacterial growth | |

| Interaction with CNS | Modulation of neurotransmitter release |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from commercially available piperidine derivatives. The introduction of the methylsulfonyl group has been shown to enhance the biological activity compared to other functional groups.

Synthetic Route Overview

- Starting Material : Piperidine derivative.

- Reagents : Methylsulfonyl chloride, tert-butyl chloroformate.

- Conditions : Reflux in organic solvents followed by purification methods such as recrystallization or chromatography.

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Scale-Up Issues :

- Exothermic Reactions : Implement controlled addition of reagents (e.g., dropwise addition of OXONE) to manage heat generation.

- Purification : Replace column chromatography with recrystallization or centrifugal partitioning chromatography for higher throughput.

- Quality Control : Establish in-process controls (IPC) via inline PAT tools (e.g., ReactIR) to ensure batch consistency .

Contradictions and Cautions

- Hazard Classification : Some SDS reports indicate "no known hazards" , while others warn of respiratory irritation . Always consult the most recent SDS and conduct a risk assessment prior to use.

- Synthetic Routes : Variations in reaction conditions (e.g., solvent, catalyst) between studies may lead to divergent yields or byproducts. Cross-validate protocols with analytical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.